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Compound of Interest

Compound Name: 4-Bromo-2-phenylpent-4-enenitrile

Cat. No.: B159394

For Researchers, Scientists, and Drug Development Professionals
Introduction

4-Bromo-2-phenylpent-4-enenitrile is a halogenated nitrile compound with potential
applications in organic synthesis and medicinal chemistry. Its structure, featuring a chiral
center, a terminal alkene with a vinyl bromide, a nitrile group, and a phenyl ring, suggests a
versatile scaffold for the synthesis of more complex molecules. This technical guide provides a
summary of the available theoretical and experimental data for 4-Bromo-2-phenylpent-4-
enenitrile, including its physicochemical properties, a proposed synthetic route, and a
discussion of its potential reactivity based on general chemical principles. Due to the limited
availability of specific experimental and theoretical studies on this particular molecule in the
public domain, this guide also incorporates data from analogous structures to provide a
comprehensive overview.

Physicochemical Properties

The fundamental physicochemical properties of 4-Bromo-2-phenylpent-4-enenitrile have
been compiled from various chemical databases. These properties are essential for
understanding its behavior in chemical reactions and biological systems.
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Property Value Source
Molecular Formula C11H10BrN [1112][3]
Molecular Weight 236.11 g/mol [2][3]
CAS Number 137040-93-8 [1][2][3]
Boiling Point (predicted) 304.8 °C at 760 mmHg [1]
Density (predicted) 1.357 g/cm3 [1]
Flash Point (predicted) 138.2 °C [1]
LogP (predicted) 3.59 [1]
Hydrogen Bond Donor Count 0 [1]
Hydrogen Bond Acceptor
C)(;untg p ! ]
Rotatable Bond Count 3 [1]
Synthesis

While specific, detailed experimental protocols for the synthesis of 4-Bromo-2-phenylpent-4-
enenitrile are not widely published, a plausible synthetic route involves the allylation of
phenylacetonitrile.

Reaction Scheme:

The synthesis can be achieved by the reaction of phenylacetonitrile with 2,3-dibromopropene in
the presence of a strong base.

Proposed Experimental Protocol:

o Materials: Phenylacetonitrile, 2,3-dibromopropene, Sodium hydride (NaH) or a similar strong
base, dry Tetrahydrofuran (THF), apparatus for inert atmosphere reaction, purification setup
(e.g., column chromatography).

e Procedure:
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o In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or
nitrogen), dissolve phenylacetonitrile in dry THF.

o Cool the solution to 0 °C using an ice bath.

o Slowly add a molar equivalent of a strong base, such as sodium hydride (NaH), to the
solution. Stir the mixture at this temperature for 30 minutes to allow for the formation of the
phenylacetonitrile anion.

o Slowly add one equivalent of 2,3-dibromopropene to the reaction mixture.
o Allow the reaction to warm to room temperature and stir overnight.

o Quench the reaction by the slow addition of a saturated aqueous solution of ammonium
chloride.

o Extract the agueous layer with an organic solvent such as ethyl acetate.

o Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and
concentrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel using a suitable eluent
system (e.g., a mixture of hexane and ethyl acetate) to obtain pure 4-Bromo-2-
phenylpent-4-enenitrile.

Logical Workflow for Synthesis:
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Phenylacetonitrile + Strong Base (e.g., NaH)
2,3-Dibromopropene in dry THF
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Caption: Synthetic workflow for 4-Bromo-2-phenylpent-4-enenitrile.

Theoretical Considerations and Reactivity

Due to the absence of specific theoretical studies on 4-Bromo-2-phenylpent-4-enenitrile, its
reactivity can be inferred from the functional groups present in its structure.

Nitrile Group: The nitrile group is a versatile functional group that can undergo a variety of
transformations. It can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a
primary amine, or react with organometallic reagents to form ketones. The electron-
withdrawing nature of the nitrile group can also influence the reactivity of the adjacent chiral
center.

Vinyl Bromide: The vinyl bromide moiety is susceptible to a range of cross-coupling
reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of various
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substituents at this position. It can also participate in nucleophilic substitution reactions,
although these are generally less facile than with allylic or benzylic halides.

e Phenyl Group: The phenyl group can undergo electrophilic aromatic substitution reactions.
The position of substitution will be directed by the electron-withdrawing nature of the rest of
the molecule.

» Chiral Center: The presence of a stereocenter at the a-position to the phenyl and nitrile
groups indicates that this molecule can exist as enantiomers. Stereoselective synthesis or
resolution would be necessary to obtain enantiomerically pure forms, which could have
distinct biological activities.

Potential Reaction Pathway:

A potential reaction pathway for 4-Bromo-2-phenylpent-4-enenitrile is a Suzuki cross-
coupling reaction, which would replace the bromine atom with a new carbon-carbon bond.
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Caption: A potential Suzuki coupling reaction pathway.

Spectroscopic Data

Specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 4-Bromo-2-
phenylpent-4-enenitrile are not available in the searched public databases. However, based
on its structure, the following characteristic signals can be predicted:
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e 1H NMR: Signals corresponding to the aromatic protons of the phenyl group, a methine
proton at the chiral center, methylene protons adjacent to the chiral center and the double
bond, and two vinylic protons. The chemical shifts and coupling constants of these protons
would be crucial for confirming the structure.

e 13C NMR: Signals for the carbon atoms of the phenyl ring, the nitrile carbon, the chiral
methine carbon, the methylene carbon, and the two sp? carbons of the vinyl group.

» IR Spectroscopy: Characteristic absorption bands for the nitrile group (C=N stretch) around
2240-2260 cm~1, the C=C double bond stretch around 1640 cm~?*, and C-H stretches for the
aromatic and aliphatic protons.

e Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak
and a characteristic isotopic pattern due to the presence of a bromine atom (*°Br and 81Br
isotopes in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity
separated by 2 m/z units.

Conclusion

4-Bromo-2-phenylpent-4-enenitrile is a molecule with significant potential for synthetic
applications due to its array of functional groups. While there is a notable lack of in-depth
theoretical and experimental studies specifically on this compound, its physicochemical
properties can be reliably predicted, and a plausible synthetic route has been outlined. Further
research is warranted to fully characterize this compound, including the acquisition of detailed
spectroscopic data and the exploration of its reactivity in various chemical transformations.
Such studies would be invaluable for its potential application in the development of novel
chemical entities for the pharmaceutical and materials science industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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